molecular formula C11H23ClN2O2 B13473411 tert-butyl N-[3-(1-aminoethyl)cyclobutyl]carbamate hydrochloride

tert-butyl N-[3-(1-aminoethyl)cyclobutyl]carbamate hydrochloride

Cat. No.: B13473411
M. Wt: 250.76 g/mol
InChI Key: GEMLFPSDRNFQPL-UHFFFAOYSA-N
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Description

tert-butyl N-[3-(1-aminoethyl)cyclobutyl]carbamate hydrochloride: is a chemical compound with the molecular formula C11H22N2O2·HCl It is a derivative of carbamate, featuring a tert-butyl group and a cyclobutyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[3-(1-aminoethyl)cyclobutyl]carbamate hydrochloride typically involves the protection of the amine group using a tert-butyl carbamate protecting group. The cyclobutyl ring is introduced through a series of reactions, including cyclization and functional group transformations. Common reagents used in the synthesis include tert-butyl chloroformate, amines, and cyclobutyl derivatives .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: tert-butyl N-[3-(1-aminoethyl)cyclobutyl]carbamate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or alcohols, while reduction can produce amines or alcohols .

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-[3-(1-aminoethyl)cyclobutyl]carbamate hydrochloride is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, this compound is studied for its potential as a pharmacological agent. Its ability to interact with biological molecules makes it a candidate for drug development and other therapeutic applications .

Medicine: In medicine, this compound is investigated for its potential use in treating various diseases. Its unique structure may allow it to target specific biological pathways and molecular targets .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials .

Mechanism of Action

The mechanism of action of tert-butyl N-[3-(1-aminoethyl)cyclobutyl]carbamate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

  • tert-butyl N-[1-(2-aminoethyl)cyclopropyl]carbamate hydrochloride
  • tert-butyl N-[1-(aminomethyl)-3-methoxy-3-(trifluoromethyl)cyclobutyl]carbamate
  • N-Boc-ethylenediamine

Comparison: Compared to similar compounds, tert-butyl N-[3-(1-aminoethyl)cyclobutyl]carbamate hydrochloride stands out due to its unique cyclobutyl ring structure. This structural feature can impart distinct chemical and biological properties, making it a valuable compound for various applications .

Conclusion

This compound is a versatile compound with significant potential in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable tool for scientific research and industrial applications.

Properties

Molecular Formula

C11H23ClN2O2

Molecular Weight

250.76 g/mol

IUPAC Name

tert-butyl N-[3-(1-aminoethyl)cyclobutyl]carbamate;hydrochloride

InChI

InChI=1S/C11H22N2O2.ClH/c1-7(12)8-5-9(6-8)13-10(14)15-11(2,3)4;/h7-9H,5-6,12H2,1-4H3,(H,13,14);1H

InChI Key

GEMLFPSDRNFQPL-UHFFFAOYSA-N

Canonical SMILES

CC(C1CC(C1)NC(=O)OC(C)(C)C)N.Cl

Origin of Product

United States

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